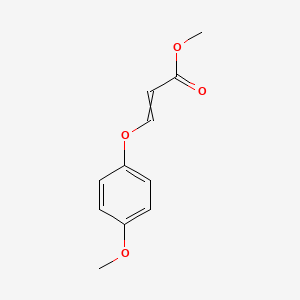

methyl 3-(4-methoxyphenoxy)prop-2-enoate

Description

Methyl 3-(4-methoxyphenoxy)prop-2-enoate is an α,β-unsaturated ester characterized by a methyl ester group, a conjugated double bond at the C2 position, and a 4-methoxyphenoxy substituent at the C3 position. Its molecular formula is C₁₁H₁₂O₄, with a molecular weight of 208.21 g/mol (calculated). The compound is structurally significant due to the electron-donating methoxy group and the ether linkage in the phenoxy substituent, which influence its electronic properties, solubility, and reactivity. It is primarily utilized in organic synthesis and pharmaceutical research, particularly as a precursor for bioactive molecules .

Properties

CAS No. |

114992-36-8 |

|---|---|

Molecular Formula |

C11H12O4 |

Molecular Weight |

208.21 g/mol |

IUPAC Name |

methyl 3-(4-methoxyphenoxy)prop-2-enoate |

InChI |

InChI=1S/C11H12O4/c1-13-9-3-5-10(6-4-9)15-8-7-11(12)14-2/h3-8H,1-2H3 |

InChI Key |

ZPFZMDRWOVVIJW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)OC=CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(4-methoxyphenoxy)prop-2-enoate can be synthesized through several methods. One common approach involves the reaction of 4-methoxyphenol with methyl acrylate in the presence of a base, such as potassium carbonate, to form the desired product. The reaction is typically carried out in an organic solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, including temperature, pressure, and reactant concentrations, are optimized to maximize yield and minimize by-products. The product is then purified through techniques such as distillation or recrystallization to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-methoxyphenoxy)prop-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(4-methoxyphenoxy)propanoic acid or 3-(4-methoxyphenoxy)propanal.

Reduction: Formation of 3-(4-methoxyphenoxy)propan-1-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-methoxyphenoxy)prop-2-enoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-(4-methoxyphenoxy)prop-2-enoate involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Methyl (2E)-3-(4-Nitrophenyl)prop-2-enoate

- Molecular Formula: C₁₀H₉NO₄

- Molecular Weight : 207.19 g/mol

- Key Features: Substituent: Strongly electron-withdrawing nitro group (-NO₂) at the para position of the phenyl ring. Reactivity: The nitro group enhances the electrophilicity of the α,β-unsaturated system, making it more reactive toward nucleophilic additions (e.g., Michael acceptors). Applications: Used in the synthesis of dyes and polymers due to its electron-deficient double bond .

Comparison :

- Electronic Effects: The nitro group in methyl (2E)-3-(4-nitrophenyl)prop-2-enoate creates a more polarized double bond compared to the electron-donating methoxyphenoxy group in the target compound. This results in higher reactivity in conjugate addition reactions.

- Solubility: The nitro group reduces solubility in polar solvents compared to the methoxyphenoxy substituent.

Ethyl (2E)-2-Cyano-3-(4-Methoxyphenyl)acrylate

- Molecular Formula: C₁₃H₁₃NO₃

- Molecular Weight : 231.25 g/mol

- Key Features: Substituents: Cyano (-CN) group at C2 and 4-methoxyphenyl group at C3. Conformation: Syn-periplanar geometry across the C=C bond, confirmed by X-ray crystallography . Applications: Intermediate in synthesizing 2-propenoylamides and pharmaceuticals .

Comparison :

- Steric and Electronic Effects: The cyano group introduces steric hindrance and electron-withdrawing effects, altering reaction pathways (e.g., cycloadditions). In contrast, the methoxyphenoxy group in the target compound provides steric bulk without strong electron withdrawal.

- Biological Activity: The cyano-substituted derivative may exhibit enhanced binding to enzymes due to dipole interactions, whereas the methoxyphenoxy group could improve lipid solubility .

3-(4-Hydroxy-3-Methoxyphenyl)prop-2-enoic Acid (Ferulic Acid Derivative)

Comparison :

- Acidity vs. Ester Stability : The carboxylic acid form (pKa ~4.5) is more acidic than the ester, facilitating hydrogen bonding but reducing stability under basic conditions.

- Bioavailability : The acid form is more water-soluble, whereas the ester form (target compound) may exhibit better membrane permeability .

Methyl 3-(4-Methoxyphenoxy)propanoate (Saturated Analog)

- Molecular Formula : C₁₁H₁₄O₄

- Molecular Weight : 210.23 g/mol

- Same 4-methoxyphenoxy substituent as the target compound .

Comparison :

- Conjugation and Reactivity : The absence of a double bond eliminates conjugation, reducing UV absorption and reactivity in cycloaddition reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.